molecular formula C20H24N2O2S B3559386 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine

Cat. No.: B3559386
M. Wt: 356.5 g/mol
InChI Key: XLEWFGJGQHJFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the benzodioxole to the piperazine ring: This step often involves a nucleophilic substitution reaction where the benzodioxole moiety is introduced to the piperazine ring.

    Introduction of the methylsulfanylphenyl group: This can be done via a Friedel-Crafts alkylation reaction, where the methylsulfanylphenyl group is attached to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced piperazine derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The methylsulfanylphenyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to changes in cellular pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole moiety.

    4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Another benzodioxole derivative with different substituents.

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine is unique due to the combination of its benzodioxole and methylsulfanylphenyl groups attached to a piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler benzodioxole derivatives.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-25-18-5-2-16(3-6-18)13-21-8-10-22(11-9-21)14-17-4-7-19-20(12-17)24-15-23-19/h2-7,12H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEWFGJGQHJFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.